![molecular formula C21H18N2O3S B2540790 N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide CAS No. 1203038-34-9](/img/structure/B2540790.png)
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide, also known as OTBQ, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. Specifically, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell growth and division. By inhibiting these enzymes, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. One area of interest is in the development of novel N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide and its potential therapeutic applications in various disease states. Finally, studies are needed to determine the optimal dosing and administration of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in order to maximize its therapeutic potential.
Synthesis Methods
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzamide with 2-chloroquinoline in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptotetrahydrothiophene-3-one to produce N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has shown potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(23-19-11-12-27-21(19)25)15-6-9-17(10-7-15)26-13-16-8-5-14-3-1-2-4-18(14)22-16/h1-10,19H,11-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHQRBZGLTLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.